molecular formula C24H18BrN5O2 B5851626 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone

4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone

Cat. No. B5851626
M. Wt: 488.3 g/mol
InChI Key: RQRJFJWVFNUBNW-WGOQTCKBSA-N
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Description

4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone, also known as NBPMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBPMPH is a heterocyclic compound that belongs to the family of pyrimidine derivatives. It has a molecular formula of C28H22BrN5O2 and a molecular weight of 546.41 g/mol.

Mechanism of Action

The exact mechanism of action of 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to modulate the expression of various genes that are involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits good stability and solubility in various solvents. However, 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has some limitations for laboratory experiments. It is toxic in high concentrations and requires careful handling. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic applications.

Future Directions

There are several future directions for the research on 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This will help in optimizing its therapeutic applications and reducing its toxicity. Another direction is to explore its potential applications in combination therapy with other anticancer drugs. Finally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-bromobenzylamine to form 2-(4-bromophenyl)-6-nitro-4-pyrimidinylamine. The nitro group is then reduced to an amino group using a suitable reducing agent. The resulting compound is then reacted with methyl hydrazine to form the final product, 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone.

Scientific Research Applications

4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and antiviral activities. 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

properties

IUPAC Name

2-(4-bromophenyl)-N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5O2/c1-29(26-16-17-7-13-21(14-8-17)30(31)32)23-15-22(18-5-3-2-4-6-18)27-24(28-23)19-9-11-20(25)12-10-19/h2-16H,1H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJFJWVFNUBNW-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-4-amine

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